Mordant Yellow 8

Descripción general

Descripción

Mordant Yellow 8 is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various applications, including textile dyeing, food coloring, and as a pH indicator.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Mordant Yellow 8 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic or basic environments, controlled temperatures, and specific catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: Reduction of the azo group can lead to the formation of aromatic amines.

Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

Substitution Reagents: Halogens, sulfonating agents.

Major Products Formed

Oxidation Products: Various oxidized derivatives of the original compound.

Reduction Products: Aromatic amines.

Substitution Products: Compounds with substituted functional groups on the aromatic rings.

Aplicaciones Científicas De Investigación

Mordant Yellow 8 is used in various scientific research applications:

Chemistry: As a pH indicator and in the study of azo dye synthesis and reactions.

Biology: In staining techniques for microscopy.

Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.

Industry: Used in textile dyeing, food coloring, and as a colorant in various products.

Mecanismo De Acción

The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, as a pH indicator, the compound changes color in response to changes in pH due to protonation and deprotonation of the azo group.

Comparación Con Compuestos Similares

Similar Compounds

- Disodium 4-amino-3-((4-((2,4-diaminophenyl)azo)phenyl)azo)naphthalene-1-sulfonate

- Disodium 4-((2,4-diaminophenyl)azo)benzenesulfonate

Uniqueness

Mordant Yellow 8 is unique due to its specific structure, which imparts distinct chemical and physical properties. Its specific azo group configuration and the presence of sulfonate groups make it particularly useful in certain applications, such as pH indicators and textile dyes.

Actividad Biológica

Mordant Yellow 8 (C.I. 6359-83-7) is an azo dye commonly used in various industrial applications, including textiles and coatings. This article focuses on the biological activity of this compound, exploring its effects on living organisms, degradation processes, and potential environmental impacts.

- Molecular Formula : C16H12N4Na2O6S

- Molecular Weight : 432.4 g/mol

- CAS Number : 6359-83-7

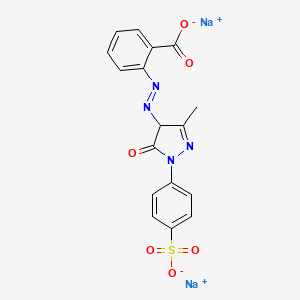

- Structure : this compound contains azo (-N=N-) linkages which are characteristic of azo dyes, contributing to its color properties.

Toxicity and Ecotoxicology

Research indicates that this compound exhibits varying degrees of toxicity to aquatic organisms. The dye's persistence in the environment raises concerns regarding its bioaccumulation potential and long-term ecological effects. A study highlighted that exposure to azo dyes can lead to oxidative stress in fish, affecting their growth and reproduction rates .

Degradation Studies

Biodegradation of this compound has been investigated using various microbial strains. For instance, certain fungal species such as Aspergillus have shown promise in degrading azo dyes effectively. In one study, Aspergillus sp. TS-A demonstrated significant decolorization capabilities, achieving over 70% degradation of this compound within hours under optimal conditions (pH 3) . The mechanisms involved include:

- Extracellular Enzymes : These enzymes play a crucial role in breaking down the dye molecules into less harmful substances.

- Mycelial Biosorption : The mycelium of fungi can adsorb dye molecules, aiding in the removal from contaminated water sources.

Case Study 1: Fungal Degradation

A comprehensive study assessed the degradation of this compound by Aspergillus species under various environmental conditions. Key findings included:

| Condition | Decolorization Rate (%) |

|---|---|

| pH 3 | 82 |

| pH 6 | 70 |

| pH 8 | 36.8 |

| Dye Concentration (110 mg/L) | 57.2 |

The results indicated that lower pH levels significantly enhance the enzymatic activity responsible for dye degradation .

Case Study 2: Toxicological Impact on Aquatic Life

Another investigation focused on the impact of this compound on freshwater fish species. The study found that exposure led to increased levels of reactive oxygen species (ROS), indicating oxidative stress. The implications included:

- Reduced growth rates

- Altered reproductive behaviors

- Increased mortality rates at higher concentrations

Such findings underscore the need for careful monitoring of azo dye concentrations in aquatic environments .

Environmental Implications

The environmental persistence of this compound poses significant risks to ecosystems. Its potential for bioaccumulation necessitates stringent regulations regarding its use and disposal. Effective treatment methods such as bioremediation using specific microbial strains have been proposed as viable solutions to mitigate its impact.

Propiedades

IUPAC Name |

disodium;2-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O6S.2Na/c1-10-15(19-18-14-5-3-2-4-13(14)17(23)24)16(22)21(20-10)11-6-8-12(9-7-11)28(25,26)27;;/h2-9,15H,1H3,(H,23,24)(H,25,26,27);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBLVNSNIFUUFC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2C(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00889514 | |

| Record name | Disodium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6359-83-7 | |

| Record name | C.I. 18821 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006359837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-[2-[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]azo]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.